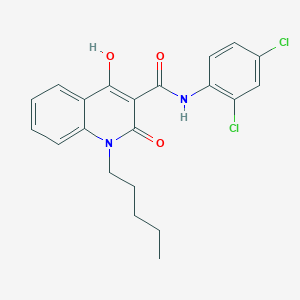

N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide

Description

This compound belongs to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide class, characterized by a quinoline core substituted with a hydroxyl group at position 4, a ketone at position 2, and a carboxamide moiety at position 3. The N-alkyl chain at position 1 is a pentyl group, while the carboxamide nitrogen is linked to a 2,4-dichlorophenyl ring. Its molecular formula is C₂₁H₂₀Cl₂N₂O₃, with an average molecular mass of 419.30 g/mol .

Properties

CAS No. |

303093-26-7 |

|---|---|

Molecular Formula |

C21H20Cl2N2O3 |

Molecular Weight |

419.3 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide |

InChI |

InChI=1S/C21H20Cl2N2O3/c1-2-3-6-11-25-17-8-5-4-7-14(17)19(26)18(21(25)28)20(27)24-16-10-9-13(22)12-15(16)23/h4-5,7-10,12,26H,2-3,6,11H2,1H3,(H,24,27) |

InChI Key |

CSOKFSLPOUEBFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization for Quinoline Core Formation

The quinoline backbone is typically synthesized via the Gould-Jacobs reaction , a cyclocondensation process between diethyl malonate and aniline derivatives. This method generates the 4-oxo-1,4-dihydroquinoline scaffold, which serves as a precursor for further modifications. For the target compound, however, the 2-oxo-1,2-dihydroquinoline variant requires adaptation:

-

Step 1 : Reaction of ethyl acetoacetate with a substituted aniline (e.g., 2-aminobenzophenone) under acidic conditions induces cyclization, forming the 2-oxo-1,2-dihydroquinoline core.

-

Step 2 : Introduction of the 4-hydroxy group is achieved via alkaline hydrolysis of a 4-alkoxy intermediate or direct oxidation of a 4-position substituent.

Key Reaction Conditions :

-

Cyclization is performed in diphenyl ether at 240–255°C, yielding the quinoline nucleus with >70% efficiency.

-

Hydrolysis of ester groups to carboxylic acids is conducted in 10% NaOH/EtOH at 100°C.

N-Alkylation at Position 1

Introduction of the Pentyl Side Chain

The 1-pentyl substituent is introduced via N-alkylation of the quinoline nitrogen using 1-bromopentane in anhydrous DMF:

-

Base : Sodium hydride (NaH) is employed to deprotonate the nitrogen, facilitating nucleophilic substitution.

-

Temperature : Reactions proceed at 90°C for 6–12 hours, achieving 50–93% yields depending on steric and electronic factors.

Optimization Insight :

-

Bulkier alkyl halides (e.g., benzyl bromide) require longer reaction times but maintain high regioselectivity.

-

Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.

Functionalization at Position 3: Carboxamide Formation

Carboxylic Acid Activation and Amide Coupling

The 3-carboxamide group is introduced via coupling the quinoline-3-carboxylic acid with 2,4-dichloroaniline :

-

Activation : The carboxylic acid is converted to an activated ester using bromotrispyrrolidinophosphonium hexafluorophosphate (PyBrop) or HBTU in DMF.

-

Coupling : Reaction with the amine occurs under inert conditions, facilitated by N,N-diisopropylethylamine (DIEA) as a base.

Yield Data :

| Coupling Reagent | Amine | Yield (%) |

|---|---|---|

| PyBrop | 2,4-Dichloroaniline | 68–80 |

| HBTU | 2,4-Dichloroaniline | 72–85 |

Critical Note : Solid-phase synthesis using polystyrene-supported HOBt minimizes byproduct formation, improving purity.

Structural Modifications and Selectivity

Influence of Substituents on Reactivity

-

N1-Alkylation : The pentyl chain enhances lipophilicity, critical for membrane permeability and receptor binding.

-

2-Oxo Group : Stabilizes the enolic tautomer, influencing electronic distribution and hydrogen-bonding capacity.

-

4-Hydroxy Group : Participates in intramolecular hydrogen bonding, affecting crystallinity and solubility.

Stereochemical Considerations :

-

Chiral centers (e.g., in adamantane-derived amines) require resolution via chiral HPLC or asymmetric synthesis.

Analytical Characterization and Validation

Spectroscopic Confirmation

-

1H NMR : Key signals include the quinoline aromatic protons (δ 7.2–8.5 ppm), pentyl chain methylenes (δ 1.2–1.8 ppm), and the amide NH (δ 10.1 ppm).

-

IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and O–H (3200–3400 cm⁻¹) confirm functional groups.

Purity Assessment :

Challenges and Optimization Strategies

Byproduct Mitigation

Scalability Considerations

-

Solid-Phase Synthesis : Enables gram-scale production with reduced purification steps.

-

Catalytic Methods : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) could introduce aryl groups at position 2 but remain unexplored in this context.

Comparative Analysis of Synthetic Routes

| Route | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| A | Gould-Jacobs → N-Alkylation → Coupling | 45–60 | Established protocol, high purity | Long reaction times |

| B | Solid-phase coupling | 65–80 | Scalable, minimal byproducts | Requires specialized reagents |

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The carbonyl groups can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can yield alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound is part of a larger class of quinoline derivatives known for their diverse biological activities. Research has indicated that compounds with similar structural frameworks exhibit:

- Antimicrobial Activity : Some derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline have shown promising antibacterial properties. In particular, studies involving related compounds have demonstrated moderate antibacterial activity against various strains, suggesting that N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide may also possess similar effects .

- Antiviral Activity : The compound's structure is conducive to exploring its potential as an anti-HIV agent. Research indicates that modifications in the quinoline scaffold can enhance anti-HIV activity. For instance, derivatives designed from a similar core structure have been tested for their effectiveness against HIV replication .

Synthesis and Structural Insights

The synthesis of this compound involves several steps that typically include:

- Formation of the Quinoline Core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : The incorporation of the 2,4-dichlorophenyl group and the pentyl chain is crucial for enhancing the biological activity.

- Characterization : The compound is characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of compounds related to this compound:

Conclusion and Future Directions

This compound presents significant potential in medicinal chemistry due to its diverse pharmacological activities. Future research should focus on:

- Optimizing Synthesis : Streamlining synthetic pathways to enhance yield and reduce costs.

- Expanding Biological Testing : Conducting comprehensive in vitro and in vivo studies to fully elucidate its pharmacodynamic and pharmacokinetic profiles.

- Investigating Structure–Activity Relationships (SAR) : Understanding how variations in chemical structure affect biological activity will aid in the design of more effective derivatives.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their modifications:

Impact of N-Alkyl Chain Length

- Pentyl vs. Shorter Chains (Butyl, Propyl, Ethyl): The pentyl chain in the target compound increases lipophilicity compared to butyl (C4), propyl (C3), and ethyl (C2) analogs. This may enhance membrane permeability and prolong metabolic stability, as observed in related quinoline derivatives . For example, 1-pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives in showed LC-MS peaks at m/z 437 (MH⁺), suggesting higher molecular weight correlates with extended alkyl chains .

- This could influence binding to hydrophobic pockets in biological targets.

Role of Phenyl Substituents

Chlorine vs. Methyl/Methoxy Groups:

The 2,4-dichlorophenyl group in the target compound provides strong electron-withdrawing effects, which may enhance hydrogen bonding or dipole interactions with targets compared to electron-donating groups like methyl (e.g., ) or methoxy (e.g., ).Positional Isomerism: Substitution at the 3-position (e.g., 3-methoxy in ) versus 2,4-dichloro in the target compound could lead to divergent pharmacological profiles due to differences in spatial orientation.

Biological Activity

N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. Its complex structure includes a quinoline core with various functional groups that contribute to its biological activity. This article reviews the compound's synthesis, biological activities, and relevant case studies.

- Molecular Formula : C21H20Cl2N2O3

- Molecular Weight : 419.3 g/mol

- CAS Number : 303093-26-7

The compound features a dichlorophenyl group and a hydroxyl group, which are critical for its pharmacological properties. The presence of the pentyl chain also influences its solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These reactions may include the formation of the quinoline core followed by functionalization with the dichlorophenyl and hydroxyl groups. Specific methods for its synthesis are not extensively documented but can be inferred from related quinoline derivatives .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has been tested against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| H460 (lung) | 4.9 ± 0.7 | Effective |

| A431 (skin) | 2.0 ± 0.9 | Highly effective |

| HT-29 (colon) | 4.4 ± 1.3 | Effective |

| DU145 (prostate) | 12.0 ± 1.6 | Moderate activity |

| MCF7 (breast) | 14.6 ± 3.9 | Moderate activity |

The compound demonstrated significant antiproliferative effects in these cell lines, particularly in skin carcinoma cells .

Antibacterial Activity

In addition to anticancer properties, this compound has shown moderate antibacterial activity against various strains. The minimum inhibitory concentration (MIC) assays indicated that while the compound has some antibacterial properties, it is less potent compared to traditional antibiotics .

Study on Anticancer Properties

A study focused on the synthesis and biological evaluation of similar quinoline derivatives found that modifications at various positions significantly influenced their anticancer activities. The introduction of aryl groups at specific positions enhanced the compounds' effectiveness against cancer cells while maintaining lower toxicity profiles .

Research on Antibacterial Properties

Another study evaluated a series of quinoline derivatives for their antibacterial activities against common pathogens. The results indicated that compounds with similar structural features to N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1-pentyl exhibited varying degrees of antibacterial efficacy, suggesting potential for further development as antibacterial agents .

Q & A

Q. What are the established synthetic pathways for N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves condensation of substituted quinoline precursors with dichlorophenyl carboxamide derivatives. A common approach includes:

Quinoline Core Formation : React ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with pentyl bromide under basic conditions to introduce the pentyl group at position 1 .

Carboxamide Coupling : Use a coupling agent (e.g., DCC or EDC) to react the carboxylate intermediate with 2,4-dichloroaniline in anhydrous DMF, followed by acid hydrolysis to yield the final carboxamide .

Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (reflux at 80–100°C) to improve regioselectivity. Purify via column chromatography (silica gel, 3:1 hexane/ethyl acetate) to achieve >85% purity.

Q. How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization : Grow crystals via slow evaporation in ethanol/water (7:3) .

Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .

Refinement : Employ SHELXL for structure solution and refinement. Monitor R-factor convergence (<0.05) and validate bond lengths/angles against CSD databases .

Q. Example Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| a, b, c (Å) | 10.21, 12.34, 14.56 |

| α, β, γ (°) | 90, 95.2, 90 |

| R₁ (I > 2σ(I)) | 0.042 |

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Storage : Keep in amber glass vials at –20°C under argon to prevent hydrolysis. Monitor moisture levels (<5% RH) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the dichlorophenyl group) impact biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

Q. What advanced techniques resolve discrepancies in crystallographic data or biological assay results?

Methodological Answer:

Q. How is the compound’s mechanism of action elucidated in enzymatic or cellular models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.